![molecular formula C19H13NO4 B12922069 3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione CAS No. 62668-77-3](/img/structure/B12922069.png)
3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione is a complex organic compound that belongs to the class of pyranoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a quinoline core fused with a pyran ring, along with a benzyl group and a hydroxyl group, which contribute to its unique chemical properties.
準備方法
The synthesis of 3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione can be achieved through a one-pot multicomponent reaction. This method involves the reaction of 2-chloroquinoline-3-carbaldehyde, benzylamine, and 4-hydroxycoumarin in the presence of a base such as piperidine. The reaction proceeds through a Michael addition followed by intramolecular cyclization to form the desired product . This synthetic route is advantageous due to its simplicity, high yield, and the absence of a metal catalyst.
化学反応の分析
3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles such as halides or amines.
Cyclization: The compound can participate in further cyclization reactions to form more complex polycyclic structures.
Common reagents and conditions used in these reactions include bases like piperidine, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic targets.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in the development of new pharmaceuticals.
作用機序
The mechanism of action of 3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting the growth and proliferation of cancer cells . Additionally, it may interact with other cellular receptors and pathways, contributing to its overall biological activity.
類似化合物との比較
3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione can be compared with other similar compounds, such as:
Pyrano[2,3-b]quinoline derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and applications.
Benzo[h]pyrano[2,3-b]quinoline derivatives: These compounds have an additional benzene ring fused to the pyranoquinoline core, which can enhance their biological activity and stability.
Pyrazolo[3,4-b]quinoline derivatives: These compounds contain a pyrazole ring fused to the quinoline core, offering different pharmacological properties and potential therapeutic applications.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical properties and biological activities.
特性
CAS番号 |
62668-77-3 |
|---|---|
分子式 |
C19H13NO4 |
分子量 |
319.3 g/mol |
IUPAC名 |
3-benzyl-4-hydroxy-10H-pyrano[2,3-b]quinoline-2,5-dione |
InChI |
InChI=1S/C19H13NO4/c21-16-12-8-4-5-9-14(12)20-18-15(16)17(22)13(19(23)24-18)10-11-6-2-1-3-7-11/h1-9,22H,10H2,(H,20,21) |
InChIキー |
QOVQYNZGUKTXHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=C(C3=C(NC4=CC=CC=C4C3=O)OC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


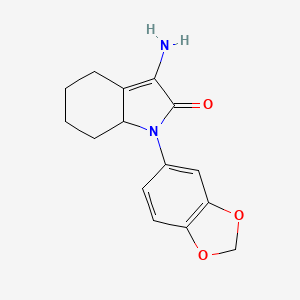
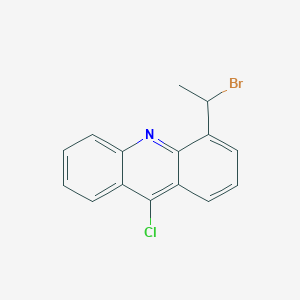
![5-Chloro-6-methyl-N-[1-(4-methylphenyl)ethyl]pyrimidin-4-amine](/img/structure/B12922005.png)

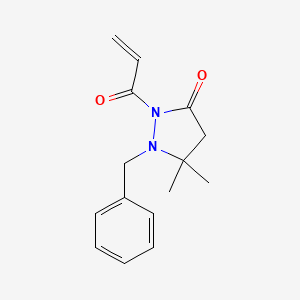

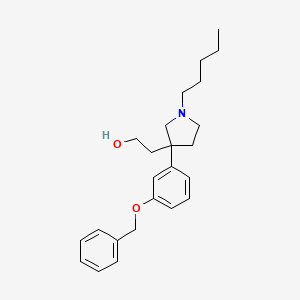
![2-Chloro-3-methyl-4-((1R,3S,5S)-1,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12922027.png)
![2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B12922032.png)
![4-Chloro-5-{[(naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12922037.png)
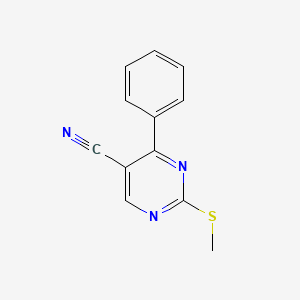
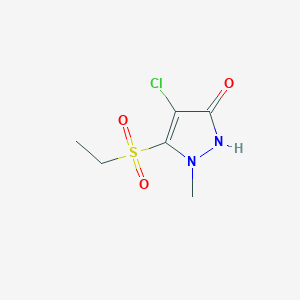
![N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine](/img/structure/B12922064.png)

